

N-(Isobutoxymethyl)acrylamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **N-(Isobutoxymethyl)acrylamide**

Cat. No.: **B093380**

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This technical guide provides an in-depth overview of **N-(Isobutoxymethyl)acrylamide** (IBMA), a functional monomer increasingly utilized in polymer chemistry and materials science. This document covers its chemical identity, physical properties, synthesis, and applications, with a focus on its role as a cross-linking agent. Detailed experimental protocols and visualizations of key pathways and workflows are provided to support researchers in their understanding and application of this compound.

Chemical Identity and Properties

N-(Isobutoxymethyl)acrylamide is a substituted acrylamide monomer characterized by the presence of an isobutoxymethyl group attached to the nitrogen atom. This feature imparts unique properties, including the ability to undergo self-crosslinking reactions, making it a valuable component in the synthesis of functional polymers for coatings, adhesives, and other applications.^{[1][2]}

CAS Number: 16669-59-3^{[3][4]}

Synonyms: A variety of synonyms are used to identify **N-(Isobutoxymethyl)acrylamide** in literature and commercial listings. These include:

- N-IBMA (isobutoxy methacrylamide)^[3]

- Isobutoxymethylacrylamide[3]
- N-[(Isobutyloxy)methyl]acrylamide[3]
- 2-Propenamide, N-[(2-methylpropoxy)methyl]-[2]
- N-(2-methylpropoxymethyl)prop-2-enamide[2]
- Synocure 3165[2]
- NIBMA[4]

Quantitative Data Summary

The key physical and chemical properties of **N-(Isobutoxymethyl)acrylamide** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₈ H ₁₅ NO ₂	[3][4]
Molecular Weight	157.21 g/mol	[3][4]
Density	0.97 g/mL at 25 °C	[3][4]
Boiling Point	108 °C	[3][4]
Refractive Index (n _{20/D})	1.461	[4]
Flash Point	79 °C (174.2 °F) - closed cup	

Synthesis and Experimental Protocols

The synthesis of N-(alkoxymethyl)acrylamides, such as IBMA, generally involves a two-step process: the formation of N-methylolacrylamide followed by etherification with the corresponding alcohol. While a specific detailed protocol for **N-(Isobutoxymethyl)acrylamide** is not readily available in the cited literature, a representative procedure can be adapted from the synthesis of its analogue, N-(hydroxymethyl)acrylamide.

Representative Synthesis of N-(alkoxymethyl)acrylamide

This protocol is based on the general reaction of acrylamide with formaldehyde and an alcohol.

Materials:

- Acrylamide
- Formaldehyde (37% aqueous solution)
- Isobutanol
- Polymerization inhibitor (e.g., p-methoxyphenol)
- Base catalyst (e.g., sodium hydroxide)
- Acid for neutralization (e.g., sulfuric acid)
- Anhydrous solvent (e.g., dichloromethane)

Experimental Protocol:

- N-methylation: In a reaction vessel equipped with a stirrer and temperature control, dissolve acrylamide in water in the presence of a polymerization inhibitor at 40-45 °C.
- Cool the solution to 15-25 °C and add an aqueous solution of sodium hydroxide to achieve a pH of 9.5-10.
- Slowly add a 37% aqueous solution of formaldehyde to the reaction mixture while maintaining the temperature.
- Allow the reaction to proceed for approximately 2 hours.
- Etherification: To the N-hydroxymethylacrylamide solution, add isobutanol.
- The reaction is typically carried out under acidic conditions and may require heating to facilitate the etherification process.
- Work-up: After the reaction is complete, neutralize the mixture. The product can be extracted using a suitable organic solvent.

- The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude **N-(Isobutoxymethyl)acrylamide**.
- Purification can be achieved through distillation under reduced pressure.

Polymerization of **N-(Isobutoxymethyl)acrylamide**

N-(Isobutoxymethyl)acrylamide can be polymerized via free-radical polymerization techniques. The following is a general protocol for its homopolymerization.

Materials:

- **N-(Isobutoxymethyl)acrylamide** (IBMA) monomer
- Initiator (e.g., Ammonium persulfate (APS) or a redox initiator system like APS/TEMED)
- Solvent (e.g., water, or an organic solvent in which the polymer is soluble)
- Inert gas (e.g., Nitrogen or Argon)

Experimental Protocol:

- Monomer Solution Preparation: Dissolve the desired amount of IBMA monomer in the chosen solvent in a reaction flask equipped with a magnetic stirrer, a condenser, and an inlet for inert gas.
- Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
- Initiator Addition: Prepare a fresh solution of the initiator in the same solvent. Add the initiator solution to the monomer solution. If using a redox system, add the components sequentially.
- Polymerization: Heat the reaction mixture to the desired temperature (typically 50-70 °C for thermal initiators, or room temperature for redox systems). The solution will become more viscous as polymerization proceeds.
- Termination and Purification: After the desired reaction time, terminate the polymerization by cooling the reaction mixture and exposing it to air. Precipitate the polymer by adding the

solution to a non-solvent (e.g., methanol or diethyl ether).

- Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.

Cross-Linking Mechanism and Applications

The isobutoxymethyl group of IBMA is the key to its functionality as a cross-linking agent. Under thermal and/or acidic conditions, this group can react with nucleophilic functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amide (-CONH₂) present on other polymer chains or substrates. This reaction results in the formation of a stable, cross-linked network, enhancing the mechanical properties, thermal stability, and solvent resistance of the material.

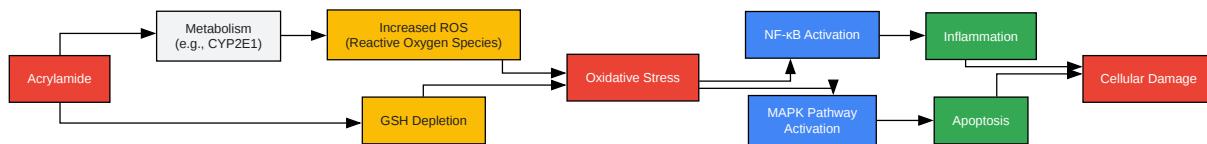
Applications:

- **Coatings and Paints:** IBMA is used as a self-crosslinking monomer in the formulation of solvent-borne and waterborne coatings to improve hardness, durability, and chemical resistance.[2]
- **Adhesives:** The cross-linking ability of IBMA contributes to stronger and more durable adhesive formulations.
- **Textiles:** It can be used in textile finishing to impart desirable properties such as wrinkle resistance.
- **Bioconjugation:** Recent research has explored the use of IBMA in creating polymer-protein conjugates, demonstrating its potential in biomedical applications.

Mandatory Visualizations

Signaling Pathway: Acrylamide-Induced Oxidative Stress

Acrylamide and its derivatives are known to induce cellular toxicity, in part, through the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related signaling pathways. The following diagram illustrates a simplified pathway of acrylamide-induced oxidative stress.

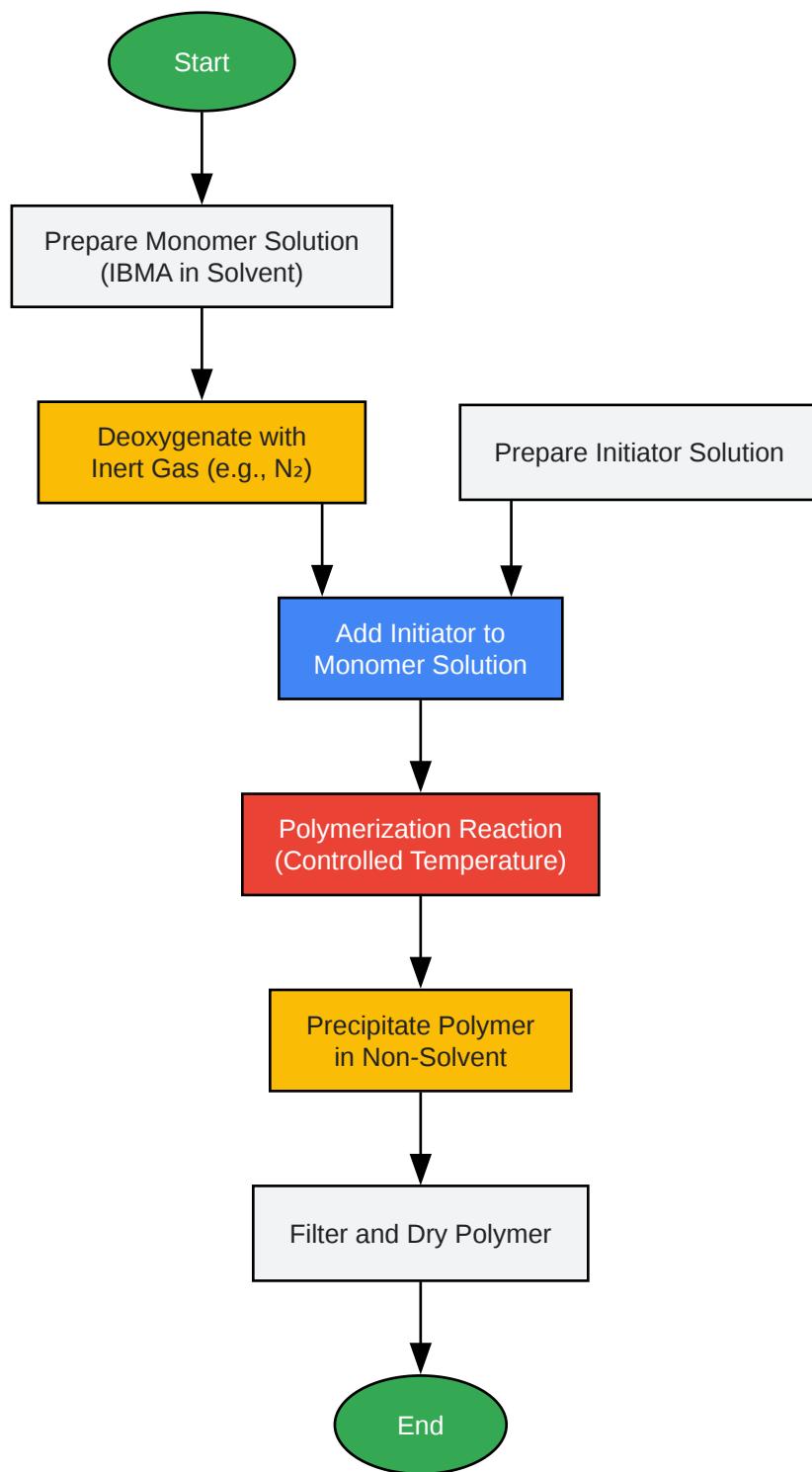


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Caption: Acrylamide-induced oxidative stress pathway.

Experimental Workflow: Polymerization of N-(Isobutoxymethyl)acrylamide

The following diagram outlines the key steps in a typical laboratory-scale polymerization of **N-(Isobutoxymethyl)acrylamide**.



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Caption: Experimental workflow for IBMA polymerization.

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